Cas no 934-60-1 (6-Methylpicolinic acid)

6-Methylpicolinic acid structure
6-Methylpicolinic acid structure
اسم المنتج:6-Methylpicolinic acid
كاس عدد:934-60-1
وسط:C7H7NO2
ميغاواط:137.135981798172
MDL:MFCD00023481
CID:40327
PubChem ID:70282

6-Methylpicolinic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 6-Methyl-2-pyridinecarboxylic acid
    • 6-Methylpyridine-2-carboxylic acid
    • 2-Pyridinecarboxylic acid, 6-methyl-
    • 6-methyl-2-picolinic acid
    • 6-Methylpicolinic acid
    • 2-Carboxy-6-methylpyridine
    • NSC 109143
    • NSC 26023
    • 2-Picoline-6-carboxylic acid
    • 6-methyl-2-picolinicacid
    • Picolinic acid, 6-methyl-
    • 6-methyl-picolinic acid
    • 6-methyl picolinic acid
    • LTUUGSGSUZRPRV-UHFFFAOYSA-N
    • KB675Y352L
    • 6-Methyl-pyridine-2-carboxylic acid
    • 2-METHYL-6-PYRIDINECARBOXYLIC ACID
    • 6-Methyl-2-pyridinecarboxylicacid
    • NSC
    • 6-Methyl-2-pyridinecarboxylic acid (ACI)
    • Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
    • 6-Methyl-3-picolinic acid
    • FG-0452
    • GEO-01924
    • DTXCID40161907
    • EN300-28863
    • MFCD00023481
    • SCHEMBL118409
    • Q27282160
    • W-100242
    • AO-801/41077373
    • AKOS005255224
    • 934-60-1
    • AC-7509
    • DTXSID20239416
    • 6-methyl-2-pyridylcarboxylic acid
    • 2-Carboxylic Acid-6-Methyl Pyridine
    • CS-W002139
    • LTUUGSGSUZRPRV-UHFFFAOYSA-
    • pyridine, 2-carboxy-6-methyl-
    • BBL023748
    • M0873
    • EINECS 213-287-4
    • CHEMBL1650458
    • CL0233
    • UNII-KB675Y352L
    • AB01368
    • NSC-26023
    • NSC26023
    • HY-W002139
    • STL362881
    • DB-307154
    • 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
    • SY004175
    • 6 -methyl-2-pyridylcarboxylic acid
    • NS00039560
    • Z278017928
    • MDL: MFCD00023481
    • نواة داخلي: 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
    • مفتاح Inchi: LTUUGSGSUZRPRV-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C=CC=C(C)N=1)O

حساب السمة

  • نوعية دقيقة: 137.04800
  • النظائر كتلة واحدة: 137.047678
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 10
  • تدوير ملزمة العد: 1
  • تعقيدات: 136
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • tautomeric العد: nothing
  • طوبولوجي سطح القطب: 50.2
  • تهمة السطحية: 0
  • إكسلوغ 3: 1.1

الخصائص التجريبية

  • اللون / الشكل: White to Yellow Solid
  • كثيف: 1.23
  • نقطة انصهار: 127.0 to 132.0 deg-C
  • نقطة الغليان: 100 °C/4.5 mmHg(lit.)
  • نقطة الوميض: 100℃/4.5mm
  • انكسار: 1.561
  • بسا: 50.19000
  • لوغب: 1.08820
  • الذوبان: Not determined

6-Methylpicolinic acid أمن المعلومات

  • رمزي: GHS07
  • حث:warning
  • إشارة عشوائية:Warning
  • وصف الخطر: H315,H319,H335
  • تحذير: P261,P305+P351+P338
  • رقم نقل البضائع الخطرة:NONH for all modes of transport
  • WGK ألمانيا:3
  • رمز الفئة الخطرة: 36/37/38
  • تعليمات السلامة: S26-S36/37/39-S36
  • تحديد البضائع الخطرة: Xi
  • مصطلح خطر:R36/37/38
  • مستوى الخطر:IRRITANT
  • ظروف التخزين:Store at room temperature

6-Methylpicolinic acid بيانات الجمارك

  • رمز النظام المنسق:2933399090
  • بيانات الجمارك:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Methylpicolinic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
المراجع
Synthesis and resolution of substituted pipecolic acids
Overberger, C. G.; Shalati, M. D., European Polymer Journal, 1983, 19(10-11), 1055-65

طريقة الإنتاج 2

رد فعل الشرط
المراجع
Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation
, Japan, , ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Chromium trioxide
المراجع
Liquid-phase oxidation of 2,6-lutidine and 2,4,6-collidine with sodium bichromate and chromium trioxide
Kreile, D.; Milman, I. A.; Eglite, D.; Krumina, L.; Sile, D.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1978, 51(7), 1644-8

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  N-Hydroxyphthalimide ,  Manganese diacetate Solvents: Acetic acid
المراجع
Preparation of carboxylic acids by oxidation with molecular oxygen
, Japan, , ,

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  300 min, 60 °C; 5 h, rt
المراجع
A kind of polysubstituted pyridines medicine intermediate and the synthetic method thereof
, China, , ,

طريقة الإنتاج 6

رد فعل الشرط
المراجع
Picolinic or 6-methylpicolinic acids
, USSR, , ,

طريقة الإنتاج 7

رد فعل الشرط
المراجع
Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory system
Gutkowska, Bozenna; Kabzinska, Zofia; Slowinski, Tomasz, Acta Poloniae Pharmaceutica, 1996, 53(2), 133-135

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
المراجع
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

طريقة الإنتاج 9

رد فعل الشرط
1.1 300 - 900 °C
المراجع
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt
المراجع
Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical Properties
Senegas, Jean-Michel; Bernardinelli, Gerald; Imbert, Daniel; Bunzli, Jean-Claude G.; Morgantini, Pierre-Yves; et al, Inorganic Chemistry, 2003, 42(15), 4680-4695

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol ,  Water ;  12 h, 50 °C
المراجع
Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene
Zhong, Qi-Di; Xue, Yun-Zhou; Yan, Hong; Song, Xiu-Qing; Zhong, Ru-Gang, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 80 °C
المراجع
Preparation of compounds for transforming growth factor receptor antagonists
, China, , ,

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt → 70 °C; 70 °C; 5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.3
المراجع
Preparation of aryl sulfonamides as antagonists of CCR9 receptor
, United States, , ,

طريقة الإنتاج 14

رد فعل الشرط
1.1 -
1.2 Reagents: Ammonia Solvents: Water
المراجع
Catechol 2,3-dioxygenase-catalyzed synthesis of picolinic acids from catechols
Asano, Yasuhisa; Yamamoto, Yasushi; Yamada, Hideaki, Bioscience, 1994, 58(11), 2954-6

طريقة الإنتاج 15

رد فعل الشرط
المراجع
Smart contrast agents for mri imaging
, United States, , ,

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Ammonium chloride Solvents: Water ;  10 min, 50 °C
المراجع
Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophiles
Matthews, Colette; Rossiter, John T.; Ribbons, Douglas W.; Geary, Philip J.; Ryback, George; et al, Biocatalysis and Biotransformation, 1995, 12(4), 241-54

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
المراجع
A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate addition
Malkov, Andrei V.; Hand, John B.; Kocovsky, Pavel, Chemical Communications (Cambridge, 2003, (15), 1948-1949

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Oxygen Solvents: Water ;  54 h, pH 7, 30 °C
1.2 Reagents: Methanol
المراجع
Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane
Yoshida, Toyokazu; Sada, Yuki; Nagasawa, Toru, Applied Microbiology and Biotechnology, 2010, 86(4), 1165-1170

طريقة الإنتاج 19

رد فعل الشرط
المراجع
Pyridine derivatives
, Japan, , ,

طريقة الإنتاج 20

رد فعل الشرط
المراجع
Use of indazole compound for treating psoriasis
, World Intellectual Property Organization, , ,

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
المراجع
Smart contrast agents using cyclodextrin derivatives for MRI imaging
, World Intellectual Property Organization, , ,

طريقة الإنتاج 22

رد فعل الشرط
المراجع
Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds
, Japan, , ,

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
المراجع
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
المراجع
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

طريقة الإنتاج 25

رد فعل الشرط
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
المراجع
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

طريقة الإنتاج 26

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
المراجع
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

طريقة الإنتاج 27

رد فعل الشرط
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
المراجع
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

طريقة الإنتاج 28

رد فعل الشرط
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
المراجع
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

6-Methylpicolinic acid Raw materials

6-Methylpicolinic acid Preparation Products

6-Methylpicolinic acid الوثائق ذات الصلة

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:934-60-1)6-Methylpicolinic acid
A11008
نقاء:99%
كمية:500g
الأسعار ($):459.0